![molecular formula C19H22ClN5O2 B067006 Thnla-1 CAS No. 163714-83-8](/img/structure/B67006.png)
Thnla-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thnla-1 is a synthetic peptide that has gained significant attention in the scientific community due to its promising potential as an effective therapeutic agent. This peptide has been synthesized using a unique method that allows for its precise control and modification. This compound has been studied extensively for its biochemical and physiological effects and has shown promise in various scientific research applications.
Wirkmechanismus
Thnla-1 exerts its effects by binding to specific receptors on the surface of target cells. Once bound, this compound triggers a signaling cascade that ultimately leads to the desired effect. The exact mechanism of action of this compound varies depending on the specific application and target cell type.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating the immune response, and enhancing neuronal survival and function. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Thnla-1 has several advantages for lab experiments, including its stability and activity, which allow for precise control and modification. This compound can also be easily synthesized using SPPS, making it readily available for research. However, this compound may have limitations in terms of its specificity and selectivity, which could affect its effectiveness in certain applications.
Zukünftige Richtungen
Several future directions for Thnla-1 research include further exploring its potential as a therapeutic agent in cancer, immunology, and neuroscience. Additionally, research could focus on optimizing this compound's specificity and selectivity to enhance its effectiveness in various applications. Further studies could also investigate the potential of this compound in combination with other therapeutic agents to enhance its efficacy.
Synthesemethoden
Thnla-1 is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified to obtain the final product. This compound is synthesized using a modified SPPS method that allows for the incorporation of non-natural amino acids, which enhances its stability and activity.
Wissenschaftliche Forschungsanwendungen
Thnla-1 has been studied extensively in various scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has shown promise as a potential therapeutic agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, this compound has been shown to enhance neuronal survival and function, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
163714-83-8 |
---|---|
Molekularformel |
C19H22ClN5O2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
N-[3-(2-nitroimidazol-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1,3,6,8,11,13H,2,4-5,7,9-10,12H2,(H,20,22);1H |
InChI-Schlüssel |
KDUGRJLPJZGSEZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN4C=CN=C4[N+](=O)[O-].Cl |
Andere CAS-Nummern |
163714-83-8 |
Synonyme |
9-(3-(2-nitro-1-imidazolyl)propylamino)-1,2,3,4-tetrahydroacridine THNLA-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.